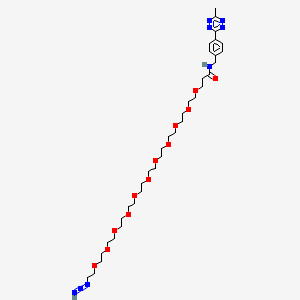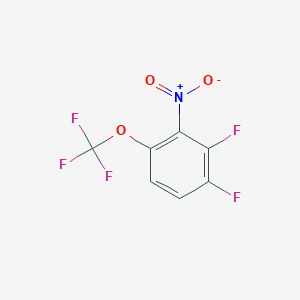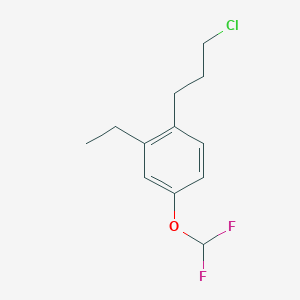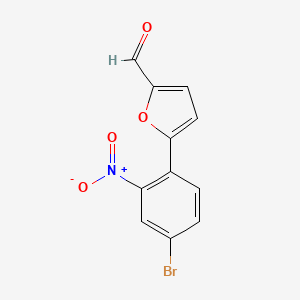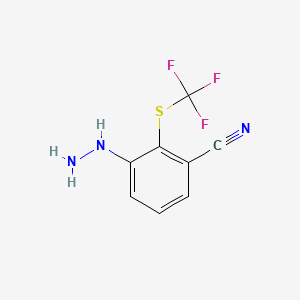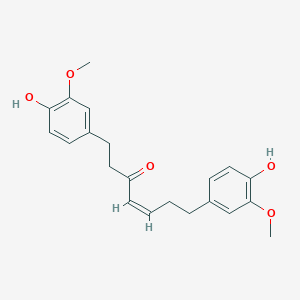
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: is a naturally occurring compound known for its presence in various plants. It is a type of curcuminoid, which is a class of compounds known for their potential health benefits, including anti-inflammatory and antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of vanillin and acetone in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions.
Industrial Production Methods: Industrially, the compound can be synthesized using similar condensation reactions but scaled up with optimized conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acylating agents.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Compounds with substituted hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a starting material for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its role in plant defense mechanisms.
- Studied for its potential effects on cellular processes.
Medicine:
- Explored for its anti-inflammatory and antioxidant properties.
- Potential use in the development of therapeutic agents for various diseases.
Industry:
- Used in the formulation of natural health products.
- Potential applications in the cosmetic industry due to its antioxidant properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Curcumin: Another well-known curcuminoid with similar anti-inflammatory and antioxidant properties.
Demethoxycurcumin: A derivative of curcumin with one less methoxy group.
Bisdemethoxycurcumin: A curcuminoid lacking both methoxy groups present in curcumin.
Uniqueness:
- Its specific hydroxyl and methoxy substitutions may result in different reactivity and interaction with biological targets.
(Z)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one: is unique due to its specific structural configuration, which may confer distinct biological activities compared to other curcuminoids.
Eigenschaften
Molekularformel |
C21H24O5 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(Z)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4- |
InChI-Schlüssel |
FWDXZNKYDTXGOT-XQRVVYSFSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC/C=C\C(=O)CCC2=CC(=C(C=C2)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
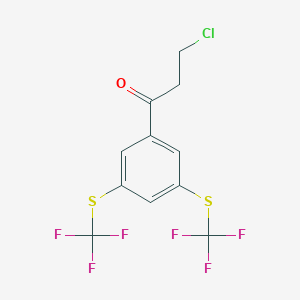
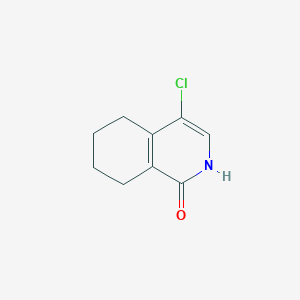
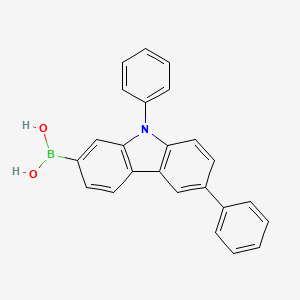
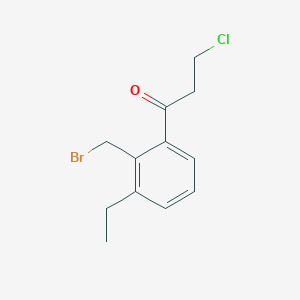
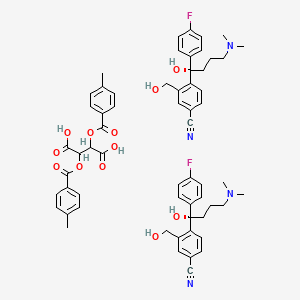
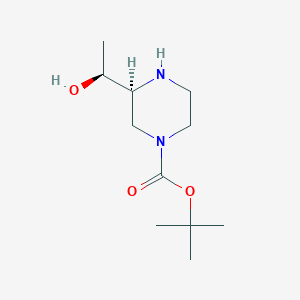
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)
